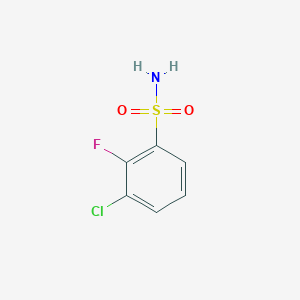

3-Chloro-2-fluorobenzenesulfonamide

描述

Key Electronic Interactions:

- Ortho-Fluorine : The fluorine atom at position 2 withdraws electron density via -I, polarizing the C-F bond and reducing electron availability at the adjacent carbon. This effect is amplified by its proximity to the sulfonamide group, potentially stabilizing negative charge development on the sulfonamide’s oxygen atoms during ionization.

- Meta-Chlorine : At position 3, chlorine’s -I effect dominates over its weak -R contribution, further depleting electron density across the ring. This dual halogenation creates a synergistic electron-deficient aromatic system, as evidenced by Hammett substituent constants ($$ \sigma{\text{meta-Cl}} = +0.37 $$, $$ \sigma{\text{ortho-F}} = +0.34 $$).

The combined effects enhance the sulfonamide’s acidity compared to non-halogenated analogs, favoring deprotonation under mild basic conditions.

Comparative Analysis with Ortho/Meta/Para Isomers

The positional isomerism of halogen substituents profoundly alters physicochemical properties. Table 1 contrasts this compound with its structural isomers.

Table 1: Comparative Properties of Halogenated Benzenesulfonamide Isomers

| Isomer | Melting Point (°C) | log $$ P $$ | Hammett $$ \sigma $$ (Net) |

|---|---|---|---|

| 3-Chloro-2-fluoro (target) | 149–153 | 1.2 | +0.71 |

| 2-Chloro-4-fluoro | Not reported | 1.1 | +0.60 |

| 4-Chloro-2-fluoro | Not reported | 1.3 | +0.68 |

- Ortho-Fluoro vs. Para-Fluoro : Ortho-fluorine induces greater ring strain and torsional effects compared to para-fluorine, reducing solubility in nonpolar solvents.

- Meta-Chloro vs. Para-Chloro : Meta-chlorine’s -I effect is less delocalized than para-chlorine’s -R contribution, resulting in weaker resonance stabilization of the sulfonamide group.

X-ray diffraction studies of related sulfonamides reveal that ortho-halogens enforce near-perpendicular alignment of the sulfonamide group relative to the benzene ring, minimizing steric clashes.

Tautomeric Possibilities and Resonance Stabilization

The sulfonamide group ($$-\text{SO}2\text{NH}2$$) exhibits tautomerism between the sulfonamide (I) and sulfonimide (II) forms (Figure 2). Density functional theory (DFT) calculations predict a slight energy preference (<6 kcal/mol) for the sulfonamide tautomer in the gas phase, though polar solvents stabilize the sulfonimide form via hydrogen bonding.

Resonance Contributions:

- Sulfonamide Tautomer (I) : The $$-\text{NH}2$$ group donates electron density to the adjacent sulfonyl group, enabling resonance delocalization across the $$-\text{SO}2-$$ moiety. This is evidenced by shortened S-N bond lengths (1.63 Å) and elongated S-O bonds (1.43 Å) in crystallographic data.

- Sulfonimide Tautomer (II) : Deprotonation of $$-\text{NH}2$$ yields a conjugate base where negative charge is stabilized by resonance between the sulfonyl oxygen atoms. The electron-withdrawing halogens enhance this stabilization, lowering the p$$ Ka $$ relative to non-halogenated analogs.

In this compound, the halogen substituents further polarize the sulfonamide group, increasing its susceptibility to tautomerization under acidic or basic conditions.

Figures

Figure 1: 2D structure of this compound with IUPAC numbering.

Figure 2: Tautomeric equilibrium between sulfonamide (I) and sulfonimide (II) forms.

(Note: Figures are conceptual and described here in lieu of visual illustrations.)

属性

IUPAC Name |

3-chloro-2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXNWGNMNKJAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380906 | |

| Record name | 3-chloro-2-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-58-2 | |

| Record name | 3-Chloro-2-fluorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-2-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 351003-58-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of Key Intermediate: 2-Fluoro-3-chlorobenzaldehyde

A crucial intermediate in the preparation of 3-Chloro-2-fluorobenzenesulfonamide is 2-fluoro-3-chlorobenzaldehyde, which can be synthesized from 2,3-dichlorobenzonitrile through a multi-step process:

Step 1: Fluoridation

2,3-Dichlorobenzonitrile undergoes nucleophilic fluorination using potassium monofluoride in the presence of a phase transfer catalyst. This step selectively replaces one chlorine atom with fluorine to yield 2-fluoro-3-chlorobenzonitrile.Step 2: Hydrolysis

The nitrile group is hydrolyzed under acidic or basic conditions to form 2-fluoro-3-chlorobenzoic acid.Step 3: Reduction

The benzoic acid is reduced to 2-fluoro-3-chlorobenzyl alcohol using a suitable reducing agent and catalyst.Step 4: Oxidation

Finally, oxidation of the benzyl alcohol yields 2-fluoro-3-chlorobenzaldehyde.

| Step | Reactant | Conditions | Product |

|---|---|---|---|

| Fluoridation | 2,3-Dichlorobenzonitrile | Potassium monofluoride, catalyst | 2-Fluoro-3-chlorobenzonitrile |

| Hydrolysis | 2-Fluoro-3-chlorobenzonitrile | Acidic/basic hydrolysis | 2-Fluoro-3-chlorobenzoic acid |

| Reduction | 2-Fluoro-3-chlorobenzoic acid | Reducing agent, catalyst | 2-Fluoro-3-chlorobenzyl alcohol |

| Oxidation | 2-Fluoro-3-chlorobenzyl alcohol | Oxidizing agent, solvent, catalyst | 2-Fluoro-3-chlorobenzaldehyde |

This method offers a selective and efficient route to the aldehyde intermediate, which is pivotal for further functionalization toward sulfonamide derivatives.

Preparation of this compound from 2-Fluoro-3-chlorobenzaldehyde

Once 2-fluoro-3-chlorobenzaldehyde is obtained, the sulfonamide group can be introduced through sulfonylation and subsequent amination steps:

Sulfonylation

The aldehyde derivative is converted to the corresponding sulfonyl chloride or sulfonate intermediate. This transformation typically involves treatment with sulfonyl chlorides such as methanesulfonyl chloride or benzenesulfonyl chloride in the presence of organic bases like triethylamine or pyridine.Amination

The sulfonyl chloride intermediate is then reacted with ammonia or an amine source to form the sulfonamide functionality.

| Step | Reactant | Reagents/Conditions | Product |

|---|---|---|---|

| Sulfonylation | 2-Fluoro-3-chlorobenzaldehyde | Methanesulfonyl chloride, base (e.g., triethylamine) | 3-Chloro-2-fluorobenzenesulfonyl chloride |

| Amination | Sulfonyl chloride intermediate | Ammonia or amine source | This compound |

This approach is supported by analogous processes used for preparing related sulfonate and sulfonamide compounds, where the sulfonyl chloride intermediates are key reactive species.

Alternative Routes and Related Halogenated Intermediates

Other methods involve starting from halogenated aniline derivatives such as 3-chloro-2-fluoroaniline, which can be further functionalized:

Halogen Exchange and Functional Group Transformation

For example, 3-chloro-2-fluoroaniline can be brominated or diazotized followed by substitution reactions to introduce sulfonyl groups or other functionalities.Diazotization and Sandmeyer-type Reactions

These reactions allow for the introduction of sulfonyl or sulfonamide groups via intermediate diazonium salts, which can be converted under controlled conditions.

These methods provide flexibility in the synthesis route depending on the availability of starting materials and desired reaction conditions.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | 2,3-Dichlorobenzonitrile | Fluoridation → Hydrolysis → Reduction → Oxidation | High selectivity for fluorine substitution | Multi-step, requires careful control |

| 2 | 2-Fluoro-3-chlorobenzaldehyde | Sulfonylation → Amination | Direct route to sulfonamide | Requires handling of sulfonyl chlorides |

| 3 | 3-Chloro-2-fluoroaniline | Halogenation/Diazotization → Substitution | Versatile functionalization | More complex reaction steps |

Research Findings and Considerations

The fluoridation step using potassium monofluoride and phase transfer catalysts has been shown to provide efficient substitution with minimal by-products.

Sulfonylation reactions require precise stoichiometric control of sulfonyl chlorides and bases to avoid overreaction or side products.

The choice of solvents and reaction temperatures significantly affects the yield and purity of intermediates, with polar aprotic solvents often preferred for fluorination and sulfonylation steps.

Safety considerations are critical when handling sulfonyl chlorides and fluorinating agents due to their corrosive and toxic nature.

化学反应分析

Types of Reactions:

3-Chloro-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:

-

Nucleophilic Substitution:

- Common Reagents: Sodium hydroxide, potassium hydroxide.

- Conditions: Typically carried out in aqueous or alcoholic solutions.

- Major Products: Substituted sulfonamides.

-

Oxidation:

- Common Reagents: Potassium permanganate, hydrogen peroxide.

- Conditions: Conducted under acidic or basic conditions.

- Major Products: Sulfonic acids.

-

Reduction:

- Common Reagents: Lithium aluminum hydride, sodium borohydride.

- Conditions: Performed in anhydrous solvents.

- Major Products: Amines.

科学研究应用

Chemical Synthesis

3-Chloro-2-fluorobenzenesulfonamide serves as a building block in the synthesis of more complex organic molecules. Its structural characteristics make it suitable for creating derivatives that can be utilized in various chemical reactions. The presence of both chlorine and fluorine atoms enhances its reactivity, allowing for diverse synthetic pathways.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of complex organic compounds |

| Reactivity | Enhanced by chlorine and fluorine substituents |

Research has indicated that this compound exhibits potential as an enzyme inhibitor and receptor modulator . It has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases.

- Antibacterial Activity : Studies have shown that the compound effectively inhibits bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent against infections.

- Anti-inflammatory Properties : In vitro studies revealed that it significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide, suggesting its utility in inflammatory disease treatment.

Medicinal Chemistry

The compound is being explored for its therapeutic effects , particularly in the development of anti-inflammatory and anticancer agents. Its mechanism of action involves binding to specific molecular targets, which may lead to the modulation of disease pathways.

Research Findings: Medicinal Applications

- Therapeutic Development : Ongoing research aims to develop formulations that leverage the compound's biological activity for clinical applications.

- Mechanism of Action : The interaction with enzymes and receptors is crucial for its potential therapeutic effects, enhancing specificity and efficacy in drug design.

Industrial Applications

Beyond biological applications, this compound is utilized in various industrial processes. Its properties make it valuable in the production of specialty chemicals and materials with specific functionalities.

| Industrial Use | Description |

|---|---|

| Specialty Chemicals | Used in manufacturing processes requiring specific chemical properties |

| Material Production | Contributes to the development of advanced materials |

Summary of Findings

The diverse applications of this compound highlight its significance across multiple scientific domains. From serving as a building block in chemical synthesis to exhibiting promising biological activities, this compound holds potential for further research and development.

作用机制

The mechanism of action of 3-Chloro-2-fluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets.

相似化合物的比较

Structural and Electronic Variations

The following table summarizes key structural differences between 3-chloro-2-fluorobenzenesulfonamide and analogous compounds from SAR studies ():

| Compound ID | Substituents on Benzene Ring | Key Features |

|---|---|---|

| 21 | 3-chloro-4-methyl | Methyl group (electron-donating) at position 4; less electronegative than F |

| 22 | 2,4,5-trichloro | High chlorine density; increased steric hindrance |

| 23 | 3-chloro-4-fluoro | F at position 4 (para to Cl); alters electronic distribution |

| 24 | 3,4-dimethoxy | Methoxy groups (strong EDGs); enhances solubility |

| 25 | 4-tert-butyl | Bulky tert-butyl group; significant steric effects |

| 26 | 3,4-dichloro | Two Cl groups; moderate electronegativity |

| 27 | 3-chloro-2-fluoro | F at position 2 (ortho to Cl); strong electron-withdrawing effects |

| 28 | 3-chloro-2-methyl | Methyl group (EDG) at position 2; reduced acidity vs. F |

Key Observations :

- Electron-Withdrawing Effects : Compound 27 (3-chloro-2-fluoro) exhibits stronger electronegativity than compounds with methyl or methoxy groups (e.g., 21, 24). Fluorine’s inductive effect increases the acidity of the sulfonamide NH group compared to methyl-substituted analogs (e.g., 28) .

- This contrasts with bulky substituents like tert-butyl (25) or trichloro (22), which may limit molecular flexibility .

Physicochemical Properties

The table below compares physical properties of this compound with related derivatives ():

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|

| This compound | 209.63 | Not reported | Not reported |

| 3-Chloro-2-fluorobenzonitrile | 155.56 | 40–44 | Not reported |

| 3-Chloro-2-fluorobenzoyl chloride | 193.01 | Not reported | 202–203 |

| 5-Chloro-2-fluorobenzenesulfonamide | 209.63 | Not reported | Not reported |

Key Observations :

- The sulfonamide derivative (27) has a higher molecular weight than its benzoyl chloride or nitrile analogs due to the -SO₂NH₂ group.

- Limited melting/boiling point data for sulfonamides suggest challenges in crystallization or volatility, common for polar sulfonamide derivatives .

生物活性

3-Chloro-2-fluorobenzenesulfonamide is an aromatic sulfonamide that has garnered attention due to its notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its molecular formula C₆H₄ClFNO₂S, features a sulfonamide group (-SO₂NH₂) along with chlorine and fluorine substituents on a benzene ring. The unique chemical structure contributes to its potential as an antimicrobial agent and enzyme inhibitor.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial proliferation. This compound may exhibit similar properties, making it a candidate for further investigation against various bacterial strains.

- Enzyme Inhibition : Given the presence of the sulfonamide group, this compound could potentially act as an enzyme inhibitor. The halogen substituents may influence its binding affinity to specific enzymes involved in metabolic pathways, which is crucial for drug development.

Enzyme Interaction Studies

Interaction studies have revealed that this compound may inhibit specific enzymes. The binding affinity and selectivity towards these targets are essential for understanding its mechanism of action and optimizing its therapeutic potential. Preliminary data suggest that the compound could interact with enzymes involved in critical metabolic processes.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds based on their unique properties and biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Chlorobenzenesulfonamide | Chlorine at para position | Higher solubility in water than 3-Chloro-2-FBSA |

| 2-Fluorobenzenesulfonamide | Fluorine at ortho position | Exhibits different antimicrobial spectrum |

| 3-Bromobenzenesulfonamide | Bromine instead of chlorine | Generally more reactive due to larger atomic size |

| N-Fluorobenzenesulfonimide | Contains nitrogen and fluorine | Acts as a potent electrophilic fluorinating agent |

Case Studies

While direct case studies specifically on this compound are sparse, the broader category of sulfonamides has been extensively researched. For example, a study highlighted the effectiveness of various sulfonamides in inhibiting bacterial growth in vitro, demonstrating their potential as therapeutic agents against infections. Additionally, enzyme inhibition studies have shown promising results for related compounds, suggesting that this compound could also exhibit significant inhibitory effects.

常见问题

Q. What are the standard synthetic routes for preparing 3-Chloro-2-fluorobenzenesulfonamide?

- Methodological Answer : The synthesis typically involves reacting 3-Chloro-2-fluorobenzenesulfonyl chloride with ammonia or primary/secondary amines under controlled conditions. For example:

-

Reaction with Ammonia :

This reaction is performed in anhydrous solvents (e.g., THF or dichloromethane) at 0–5°C to minimize side reactions <span data-key="24" class="reference-num" data-pages="undefined">16</span>.- Purification : Crude product is recrystallized using ethanol/water mixtures or chromatographed (silica gel, ethyl acetate/hexane).

- Yield Optimization : Excess amine (1.5–2.0 equiv.) and slow addition of sulfonyl chloride improve yields (>75%) .

Q. Which analytical techniques are critical for characterizing this compound?

-

Methodological Answer :

Q. What are common derivatives of this compound, and how are they synthesized?

- Methodological Answer :

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines but may require lower temperatures to suppress hydrolysis .

- Catalysis : Additives like DMAP (4-dimethylaminopyridine) accelerate sulfonamide formation by activating sulfonyl chloride .

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., thiols or allyl groups) .

- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR spectroscopy to identify optimal quenching points .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved for this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate , , and NMR with computational methods (DFT calculations, Gaussian09) to assign ambiguous peaks .

- Isotopic Labeling : Use -ammonia to confirm NH group assignments in HMBC spectra .

- Crystallographic Data : Compare experimental X-ray structures with predicted geometries (Mercury Software) to resolve stereochemical conflicts .

Q. What role does this compound play in medicinal chemistry research?

- Methodological Answer :

- Enzyme Inhibition : The sulfonamide group acts as a zinc-binding motif in carbonic anhydrase inhibitors. Docking studies (AutoDock Vina) suggest halogen substituents enhance hydrophobic pocket interactions .

- Structure-Activity Relationships (SAR) : Modify the benzene ring with electron-withdrawing groups (e.g., -NO) to improve potency. Bioassays (IC measurements) validate selectivity over off-target enzymes .

- Prodrug Design : Conjugate with ester-linked moieties (e.g., acetyl) to enhance bioavailability, followed by enzymatic hydrolysis in vivo .

Q. What mechanistic insights exist for sulfonamide formation from sulfonyl chlorides?

- Methodological Answer :

- Reaction Pathway : Proceeds via a two-step mechanism:

- Kinetic Isotope Effects (KIE) : Deuterated amines (RND) show reduced reaction rates, confirming rate-determining nucleophilic attack .

- Computational Studies : Transition-state modeling (Gaussian09) identifies steric hindrance from ortho-substituents as a key barrier .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Purity Assessment : Reanalyze samples via DSC (differential scanning calorimetry) to detect impurities affecting melting points .

- Solvent Artifacts : Compare NMR spectra in deuterated DMSO vs. CDCl; hydrogen bonding in DMSO may shift NH peaks .

- Literature Cross-Check : Validate against authoritative databases (NIST Chemistry WebBook, PubChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。